molecular formula C13H13NO4 B12695382 Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- CAS No. 62969-59-9

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-

Cat. No.: B12695382
CAS No.: 62969-59-9
M. Wt: 247.25 g/mol
InChI Key: UQCUKMDADXRDSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- is a compound with the molecular formula C13H13NO4 and a molecular weight of 247.25 g/mol . This compound is known for its unique structure, which includes a quinoline moiety linked to a butanoic acid chain. It has various applications in pharmaceutical and chemical research due to its interesting chemical properties and biological activities.

Preparation Methods

The synthesis of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves several steps. One common method includes the reaction of 4-hydroxy-2-quinolones with butanoic acid derivatives under specific conditions . The reaction typically requires the presence of catalysts and specific solvents to ensure the desired product is obtained. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors and optimized reaction conditions to increase yield and purity .

Chemical Reactions Analysis

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Mechanism of Action

The mechanism of action of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with various enzymes and receptors, modulating their activity and leading to specific biological effects . The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- can be compared with other similar compounds, such as:

The uniqueness of Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- lies in its specific quinoline substitution, which imparts unique chemical and biological properties, making it valuable in various research and industrial applications.

Biological Activity

Butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)-, also known as 4-[(2-oxo-3,4-dihydroquinolin-7(1H)-yl)oxy]butanoic acid, is a compound characterized by its unique structural combination of butanoic acid and a quinoline derivative. Its molecular formula is C13H13NO4C_{13}H_{13}NO_{4} with a molecular weight of approximately 247.25 g/mol . This compound has garnered attention for its potential biological activities, particularly in pharmacological applications.

Chemical Structure and Properties

The compound features a quinoline ring linked through an ether bond to the butanoic acid moiety. This structural configuration is believed to contribute to its biological activity and chemical reactivity.

PropertyValue
Molecular FormulaC13H13NO4
Molecular Weight247.25 g/mol
CAS Number62969-59-9
AppearanceSolid (white to off-white)
Storage ConditionRefrigerator

Biological Activities

Research indicates that butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, potentially inhibiting the growth of certain bacterial strains.
  • Cardiovascular Effects : Interaction studies have revealed that this compound may influence pathways related to cardiovascular health. It has been noted as an impurity in Cilostazol, a drug used for treating intermittent claudication, leading researchers to explore its pharmacological effects in cardiovascular applications .
  • Cell Signaling Modulation : The compound may interact with various biological targets, influencing cell signaling pathways and cellular proliferation. Such interactions could be pivotal in understanding its role in disease modulation.

Case Studies

Several studies have investigated the biological activity of related compounds and their mechanisms:

  • Study on Quinoline Derivatives : A study published in Nature examined the effects of quinoline derivatives on Plasmodium falciparum, revealing that modifications in structure can significantly affect antimalarial activity . While this study did not directly test butanoic acid, it highlights the importance of structural features in biological activity.
  • Pharmacological Screening : In vitro assays have shown that compounds similar to butanoic acid can inhibit specific enzymes related to inflammation and cell proliferation. For instance, quinoline-based compounds have been studied for their ability to inhibit cyclooxygenase enzymes .

The mechanisms through which butanoic acid, 4-((1,2-dihydro-2-oxo-7-quinolinyl)oxy)- exerts its biological effects are not fully elucidated but may involve:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in metabolic pathways, suggesting a potential mechanism for this compound .
  • Receptor Interaction : The structural similarity to known receptor ligands indicates potential interactions with various receptors involved in cell signaling.

Comparison with Related Compounds

The following table compares butanoic acid with structurally similar compounds:

Compound NameMolecular FormulaKey CharacteristicsUnique Features
Butanoic AcidC4H8O2Simple carboxylic acid structureBasic fatty acid structure
CilostazolC10H9ClN2O3SPhosphodiesterase inhibitorSpecific for cardiovascular applications
QuinineC20H24N2O2Alkaloid with antimalarial propertiesComplex bicyclic structure

Properties

CAS No.

62969-59-9

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

4-[(2-oxo-1H-quinolin-7-yl)oxy]butanoic acid

InChI

InChI=1S/C13H13NO4/c15-12-6-4-9-3-5-10(8-11(9)14-12)18-7-1-2-13(16)17/h3-6,8H,1-2,7H2,(H,14,15)(H,16,17)

InChI Key

UQCUKMDADXRDSD-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=C1C=CC(=O)N2)OCCCC(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.